Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1258963-20-0
Cat. No.: VC0171243
Molecular Formula: C15H18BNO4
Molecular Weight: 287.122
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258963-20-0 |
|---|---|
| Molecular Formula | C15H18BNO4 |
| Molecular Weight | 287.122 |
| IUPAC Name | methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 |
| Standard InChI Key | SNAJGLQVZIMTED-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N |
Introduction
Chemical Properties and Structure
Basic Information
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is characterized by several key identifiers and properties that are fundamental to its chemical identity. The compound is registered under the CAS number 1258963-20-0, which serves as its unique identifier in chemical databases and literature . It has also been assigned various product codes by commercial suppliers, including VCID: VC0171243 for research and development purposes.
The table below summarizes the basic chemical information of this compound:
| Property | Value |
|---|---|
| Chemical Name | Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| CAS Number | 1258963-20-0 |
| Molecular Formula | C15H18BNO4 |
| Molecular Weight | 287.12 g/mol |
| IUPAC Name | methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Common Synonyms | (2-CYANO-4-(METHOXYCARBONYL)PHENYL)BORONIC ACID PINACOL ESTER; Benzoic acid, 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester |
This compound is formally classified as a substituted benzoic acid methyl ester containing both a cyano group and a pinacol boronate ester as key functional groups . The systematic organization of these functional groups around the aromatic core defines its chemical behavior and applications in organic synthesis.
Structural Characteristics
The molecular structure of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features a central benzene ring with three key substituents arranged in a specific pattern. At position 3 of the benzene ring, a cyano (-CN) group is attached, which serves as a strong electron-withdrawing group. At position 4, adjacent to the cyano group, is the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which contains a boron atom bonded to oxygen atoms within a cyclic structure. The methyl ester functionality (-COOCH3) completes the substitution pattern, providing an additional reactive site for further transformations.
The presence of these three distinct functional groups in close proximity creates a unique electronic environment around the aromatic ring. The electron-withdrawing nature of the cyano group influences the reactivity of the boronate ester, making it more electrophilic and potentially more reactive in certain coupling reactions. At the same time, the steric bulk of the pinacol group provides stability to the boronate ester, preventing rapid degradation while maintaining sufficient reactivity for synthetic applications.
The spatial arrangement of these functional groups also contributes to the compound's utility in organic synthesis. The ortho relationship between the cyano group and the boronate ester creates a defined spatial orientation that can influence the regiochemistry and stereochemistry of subsequent transformations.
Physical Properties
While the search results provide limited information about the physical properties of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, some general characteristics can be inferred based on its structural features and similar compounds.
As a pinacol boronate ester with both a cyano group and a methyl ester functionality, this compound is expected to be a crystalline solid at room temperature. Most boronate esters of this type exhibit enhanced stability compared to their corresponding boronic acids, making them easier to handle and store. The presence of the pinacol group typically confers increased lipophilicity, which affects solubility characteristics.
The compound is likely to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile, while exhibiting limited solubility in water. This solubility profile is advantageous for applications in organic synthesis, where reactions are typically conducted in organic media.
Synthesis and Preparation Methods
Industrial Production
In industrial settings, the production of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is optimized for efficiency, scalability, and cost-effectiveness. Industrial synthesis typically employs continuous flow reactors and automated systems to enhance reaction control and improve yields.
The industrial production process may involve modifications of the laboratory methods to accommodate larger scales. This might include:
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Optimization of catalyst systems to reduce costs while maintaining efficiency
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Development of continuous flow processes for key transformation steps
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Implementation of more efficient purification techniques such as crystallization processes instead of chromatography
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Quality control measures to ensure consistent product specifications
Industrial production also places emphasis on safety considerations, particularly when handling reactive reagents such as borylation agents and metal catalysts. Engineering controls and process optimizations are implemented to minimize hazards associated with large-scale synthesis of this compound.
Applications in Organic Chemistry
Cross-Coupling Reactions
The primary application of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronate ester and various aryl or vinyl halides, creating complex molecular structures with high selectivity.
The Suzuki-Miyaura coupling involving this compound generally proceeds under mild conditions, typically employing a palladium catalyst, a base, and an appropriate solvent system. The reaction tolerates a wide range of functional groups, allowing for the synthesis of elaborately functionalized molecules. The presence of the cyano and ester groups in methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provides additional handles for further transformations, making it a versatile building block in multistep syntheses.
The compound can also participate in other metal-catalyzed transformations, such as:
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Rhodium-catalyzed conjugate additions
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Copper-mediated Chan-Lam coupling
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Silver-mediated oxidative coupling reactions
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Transition metal-free transformations under specific conditions
These diverse reaction pathways highlight the versatility of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a synthetic intermediate in organic chemistry.
Role in Complex Molecule Synthesis
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a valuable building block in the synthesis of complex organic molecules, particularly those relevant to pharmaceutical development and materials science. The compound's unique substitution pattern allows for the incorporation of a cyano-substituted benzoate moiety into larger molecular frameworks through selective carbon-carbon bond formation.
In pharmaceutical synthesis, this compound can be utilized as an intermediate in the preparation of biologically active molecules containing the 3-cyanobenzoate structural motif. The cyano group can serve as a precursor to various other functional groups, such as amines, amides, and tetrazoles, which are common in medicinal chemistry. Similarly, the ester functionality can be transformed into carboxylic acids, amides, or alcohols, providing additional diversity in molecular design.
In materials science, the compound may contribute to the synthesis of functional materials with specific electronic or optical properties. The cyano group, being strongly electron-withdrawing, can influence the electronic characteristics of conjugated systems, potentially leading to materials with interesting electronic properties.
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